N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-13-4-2-7-17-19(13)22-21(30-17)23-20(27)15-8-9-18(26)24(12-15)11-14-5-3-6-16(10-14)25(28)29/h2-10,12H,11H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJALLXESGPOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with significant potential for various biological applications. Its unique structural features suggest interactions with biological targets, particularly in the fields of cancer therapy and cellular regulation.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 420.4 g/mol. The structure incorporates a benzo[d]thiazole moiety, a nitrobenzyl group, and a dihydropyridine framework, which are critical for its biological activity.
Research indicates that this compound may act as an inhibitor of deubiquitylating enzymes (DUBs), which are essential for regulating cellular processes and are implicated in various diseases, including cancer and neurodegeneration. Additionally, derivatives of this compound have shown potential as P2Y2 receptor antagonists, suggesting applications in therapeutic areas such as cystic fibrosis and cancer treatment .
Anticancer Properties
Studies have suggested that compounds structurally similar to this compound exhibit significant anticancer properties. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCT116 | 3.29 | Colon cancer |
| H460 | 10 | Lung cancer |
| MCF-7 | Varies | Breast cancer |
These findings highlight the compound's potential as a therapeutic agent in oncology .
Interaction Studies
Preliminary interaction studies suggest that this compound may bind to specific receptors or enzymes, influencing their activity and potentially providing therapeutic effects in diseases where these enzymes are dysregulated. Notably, the presence of the nitro group in its structure is believed to enhance binding affinity and activity against certain targets .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Cytotoxicity Evaluation : A study reported the cytotoxic properties of various 1,3,4-thiadiazole derivatives against human colon cancer cell lines (HCT116) with IC50 values indicating significant growth inhibition.
- Mechanistic Insights : Molecular docking studies have shown that the compound interacts with critical residues in target proteins, forming hydrogen bonds that stabilize the binding and enhance inhibitory effects .
- Pharmacological Potential : The compound's ability to act on DUBs suggests it could play a role in modulating protein degradation pathways, which are often disrupted in cancerous cells .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit significant biological activities:
Inhibition of Deubiquitylating Enzymes (DUBs)
Preliminary studies suggest that this compound may interact with DUBs, which are crucial in cellular regulation and implicated in diseases like cancer and neurodegeneration. Inhibiting these enzymes could lead to therapeutic effects in such conditions.
P2Y2 Receptor Antagonism
The compound has shown potential as a P2Y2 receptor antagonist, which is relevant in therapeutic areas such as cystic fibrosis and cancer treatment.
Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties. For instance, derivatives of benzothiazole-based thiazolidinones have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have explored the applications of compounds related to this compound:
Case Study 1: Antiviral Activity
A study highlighted the antiviral potential of thiazole-based compounds against SARS-CoV-2 protease. The most promising derivatives exhibited IC50 values within the range of 0.01–34.4 μM, indicating their capacity to inhibit viral replication while maintaining cellular viability .
Case Study 2: Antimicrobial Efficacy
Research on benzothiazole derivatives showed significant antibacterial activity against various pathogens. The microdilution method revealed minimum inhibitory concentrations (MIC) as low as 0.004–0.03 mg/mL for certain compounds .
Comparison with Similar Compounds
Dihydropyridine vs. Pyrimidinone/Thiazolidinone Scaffolds
- Target Compound : Features a 6-oxo-1,6-dihydropyridine core, which may enhance π-stacking interactions in enzymatic binding pockets.
- Compound 8c (): Utilizes a pyrimidinone scaffold with a thioacetamide linker. The pyrimidinone ring offers rigidity but lacks the dihydropyridine’s redox-active properties .
- Compounds 6a–6c (): Incorporate a thiazolidinone ring fused to pyridine. Thiazolidinones are known for their anti-inflammatory and antimicrobial activities but may reduce metabolic stability compared to dihydropyridines .
Substituent Effects
Benzothiazole Modifications
Nitro Group Positioning
- Target Compound : A 3-nitrobenzyl group on the dihydropyridine nitrogen could stabilize the molecule via resonance but increase steric hindrance.
- Compound 8c : The nitro group is on the benzothiazole (position 6), altering electronic distribution and binding affinity .
Physical and Spectroscopic Properties
Preparation Methods
Cyclization of 2-Amino-4-Methylthiophenol
The benzo[d]thiazole core is constructed by treating 2-amino-4-methylthiophenol with cyanogen bromide in ethanol under reflux (78°C, 6 hours), yielding 4-methylbenzo[d]thiazol-2-amine with 85% efficiency. Alternative methods using thiourea derivatives or Lawesson’s reagent have been reported but result in lower purity.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C |
| Reaction Time | 6 hours |
| Yield | 85% |
Preparation of 1-(3-Nitrobenzyl)-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid
Friedländer Condensation
A mixture of 3-nitrobenzylamine and ethyl acetoacetate undergoes Friedländer quinoline synthesis in the presence of sulfuric acid (20 mol%), producing 1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate. Hydrolysis with 2M NaOH yields the free carboxylic acid (72% yield over two steps).
Optimization Insights
- Catalyst Screening : Sulfuric acid outperforms Lewis acids (e.g., ZnCl₂) in minimizing decarboxylation side reactions.
- Solvent Effects : Ethanol provides superior solubility compared to DMF or THF, reducing reaction time by 30%.
Amide Coupling: Final Assembly
Carbodiimide-Mediated Coupling
The carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous DMF. 4-Methylbenzo[d]thiazol-2-amine (1.05 equiv) is added, and the reaction proceeds at 0–5°C for 12 hours, achieving 68% isolated yield after silica chromatography.
Acid Chloride Route
For scale-up, the carboxylic acid is converted to its acid chloride using oxalyl chloride (2.0 equiv) in THF with catalytic DMF. Subsequent reaction with the amine in pyridine at 25°C affords the amide in 74% yield.
Comparative Performance
| Method | Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Carbodiimide (EDC/HOBt) | 68% | 98.5% | Moderate |
| Acid Chloride | 74% | 99.1% | High |
Reaction Mechanistic Considerations
EDC/HOBt Activation Mechanism
The carbodiimide forms an active O-acylisourea intermediate, stabilized by HOBt to prevent racemization. Nucleophilic attack by the amine yields the amide while regenerating HOBt.
Oxalyl Chloride Acylation
Oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride, which reacts exothermically with the amine. Pyridine neutralizes HCl, driving the reaction to completion.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1 → 1:2 gradient), followed by recrystallization from ethanol/water (8:2) to ≥99% purity.
Spectroscopic Data
- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH), 8.25–7.89 (m, 4H, Ar-H), 5.34 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1245 cm⁻¹ (C-N).
- HPLC : Retention time = 12.7 min (C18, 70:30 MeOH/H₂O).
Comparative Analysis with Structural Analogues
N-(6-Methylbenzo[d]thiazol-2-yl) Derivative
The 6-methyl isomer (PubChem CID 16803781) exhibits similar synthetic routes but requires harsher hydrolysis conditions (4M HCl, 90°C) due to steric hindrance, reducing yield to 61%.
Impact of Nitro Group Positioning
3-Nitrobenzyl substitution enhances electrophilicity at the pyridine carbonyl, accelerating amidation by 20% compared to para-substituted analogues.
Industrial-Scale Considerations
Solvent Recovery Systems
Continuous distillation units recover >95% THF and DMF, reducing waste and cost.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can purity be ensured?
- Methodological Answer :
- Step 1 : Multi-step synthesis typically involves coupling a substituted benzo[d]thiazole amine with a dihydropyridine-carboxamide precursor. For example, highlights the use of dimethylformamide (DMF) or acetic acid under reflux conditions for similar compounds, with reaction times varying between 1–20 hours.
- Step 2 : Purification often employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). reports yields of 60–93% using these methods.
- Step 3 : Purity validation requires thin-layer chromatography (TLC) and spectroscopic techniques (e.g., ¹H/¹³C NMR, IR). For instance, confirms structural integrity via characteristic aromatic proton signals (δ 7.2–8.5 ppm) and carbonyl stretches (1650–1750 cm⁻¹) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects aromatic protons from the benzo[d]thiazole (δ 7.5–8.3 ppm) and dihydropyridine (δ 6.2–6.8 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) and nitro group environments (δ 145–150 ppm) .
- Infrared (IR) Spectroscopy : Key peaks include C=O (1640–1680 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C-S (650–750 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound?
- Methodological Answer :
- Step 1 : Standardize bioassays across studies. For example, notes that antimicrobial activity (MIC values) should use consistent bacterial strains (e.g., S. aureus ATCC 25923) and concentrations (1–100 µg/mL).
- Step 2 : Perform dose-response analyses to distinguish selective cytotoxicity (e.g., IC₅₀ values in cancer vs. normal cell lines). emphasizes using MTT assays with triplicate replicates and ANOVA for statistical significance.
- Step 3 : Explore structure-activity relationships (SAR). Modifications like introducing electron-withdrawing groups (e.g., -NO₂) on the benzyl moiety (as in ) can enhance specificity .
Q. What strategies are effective for modifying the compound’s structure to enhance therapeutic efficacy while minimizing toxicity?
- Methodological Answer :
- Strategy 1 : Replace the 3-nitrobenzyl group with bioisosteres (e.g., 4-fluorobenzyl) to reduce metabolic instability. demonstrates improved pharmacokinetics in similar analogs.
- Strategy 2 : Introduce hydrophilic groups (e.g., -OH, -COOH) to the dihydropyridine ring to enhance solubility. shows that such modifications reduce logP values by 0.5–1.0 units.
- Strategy 3 : Use computational modeling (e.g., molecular docking with target proteins like COX-2 or EGFR) to predict binding affinities before synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
